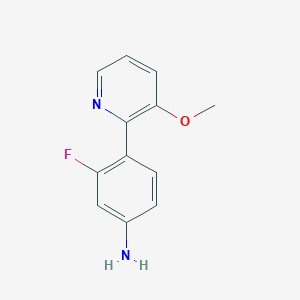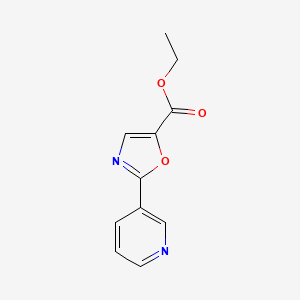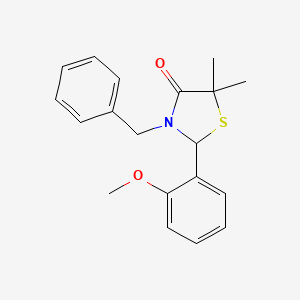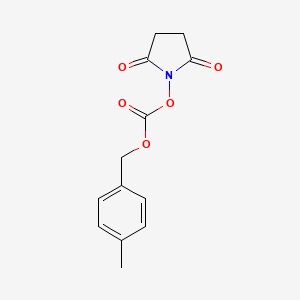
3-Fluoro-4-(3-methoxypyridin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridinyl group attached to a benzene ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include fluorinated quinones, reduced amines, and various substituted aromatic compounds.
Scientific Research Applications
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyaniline: A closely related compound with similar structural features.
4-Fluoro-3-methoxyaniline: Another similar compound with the fluorine and methoxy groups in different positions on the benzene ring.
2-Fluoro-4-methoxyaniline: A compound with the fluorine atom in the ortho position relative to the methoxy group.
Uniqueness
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-fluoro-4-(3-methoxypyridin-2-yl)aniline |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-3-2-6-15-12(11)9-5-4-8(14)7-10(9)13/h2-7H,14H2,1H3 |
InChI Key |
PVFTUOQQCAUKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)




![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)

![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)


![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)


